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Introduction

This document provides a comprehensive technical overview of the key physicochemical
properties of 4-(aminomethyl)-N,N-dimethyloxan-4-amine (henceforth referred to as the
"Compound"). The Compound, identified by CAS Number 176445-80-0, is a saturated
heterocyclic compound featuring a geminal diamine moiety on an oxane ring. Understanding its
solubility and stability is critical for its potential development in pharmaceutical applications, as
these parameters directly influence bioavailability, formulation strategies, and shelf-life.

While specific experimental data for this compound is not extensively available in public
literature, this guide outlines the standard methodologies used for its characterization and
presents representative data in key areas of interest. The protocols and data formats herein
serve as a robust template for the evaluation of this and similar chemical entities.

Compound Details:
e |UPAC Name: 4-(aminomethyl)-N,N-dimethyltetrahydro-2H-pyran-4-amine

e Molecular Formula: CsH1sN20[1]
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e Molecular Weight: 158.24 g/mol

e Structure:

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.
The presence of two amine groups suggests that the Compound's solubility will be highly
dependent on pH. Below are representative data for both kinetic and thermodynamic solubility,
which are key parameters in early drug discovery.

Solubility Data Summary

The following table summarizes typical solubility data obtained for a small molecule amine
across various biorelevant media.
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. Temperature Solubility
Solvent/Medium  pH . Method
(°C) (Mg/mL)
Phosphate o
) Kinetic
Buffered Saline 7.4 25 > 250
(Nephelometry)
(PBS)
Simulated o
) ) Kinetic
Gastric Fluid 1.2 37 > 250
(Nephelometry)
(SGF)
Simulated o
] ) Kinetic
Intestinal Fluid 6.8 37 > 250
(Nephelometry)
(SIF)

Thermodynamic
7.0 25 185+ 15
(Shake-Flask)

l

Deionized Water

pH 4.0 Buffer 40 - Thermodynamic 1000
. >
(Acetate) (Shake-Flask)
pH 9.0 Buffer Thermodynamic
9.0 25 95+10
(Borate) (Shake-Flask)

Note: The data presented are illustrative for a compound of this class and not based on
published results for 4-(aminomethyl)-N,N-dimethyloxan-4-amine.

Stability Profile

Forced degradation studies are essential to identify potential degradation pathways and
develop stability-indicating analytical methods. The Compound is subjected to stress conditions
as mandated by ICH guidelines to assess its intrinsic stability.

Forced Degradation Data Summary

The table below outlines the expected stability profile of a tertiary/primary aliphatic amine under
various stress conditions.
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Major Degradants

Stress Condition Duration % Recovery -

Identified
Hydrolytic
0.1 M HCI, 60°C 24 hours 98.5% None Detected
0.1 M NaOH, 60°C 24 hours 99.1% None Detected
Neutral Water, 60°C 7 days >99% None Detected
Oxidative
3% H202, RT 24 hours 85.2% N-oxide formation
Photolytic
ICH Option 2 (Xenon Minor unspecified
Lamp) 7 days 97.8% degradants
Thermal
80°C, Dry Heat 7 days >99% None Detected

Note: The data presented are illustrative for a compound of this class and not based on
published results for 4-(aminomethyl)-N,N-dimethyloxan-4-amine.

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating high-quality data. The
following sections describe standard operating procedures for the key experiments mentioned
above.

Protocol: Kinetic Solubility Assessment via
Nephelometry

Objective: To determine the kinetic solubility of the Compound in various aqueous buffers by
measuring light scattering caused by precipitation.

Materials:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b060458?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Compound stock solution (10 mM in DMSO)

Assay buffers (PBS, SGF, SIF)

96-well microplates (clear bottom)

Plate-based nephelometer

Procedure:

Plate Preparation: Dispense 198 pL of each assay buffer into designated wells of a 96-well
plate.

o Compound Addition: Add 2 uL of the 10 mM Compound stock solution to the buffer-
containing wells to achieve a final concentration of 100 uM. Prepare a blank for each buffer
by adding 2 pL of DMSO.

 Incubation: Shake the plate for 2 hours at room temperature, protected from light.
o Measurement: Measure the turbidity of each well using a nephelometer.

o Data Analysis: Compare the light scattering signal of the compound wells to the blank wells.
A signal significantly above the blank indicates precipitation, and the solubility is considered
to be below the tested concentration.

Protocol: Forced Degradation Study (Oxidative Stress)

Objective: To assess the stability of the Compound under oxidative conditions and identify
potential degradation products.

Materials:

Compound (solid)

Acetonitrile (ACN), HPLC grade

Deionized Water, HPLC grade

Hydrogen Peroxide (H20:z), 30% solution
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e HPLC-UV system with a C18 column
Procedure:
o Sample Preparation: Prepare a 1 mg/mL solution of the Compound in ACN/Water (50:50).

o Stress Condition: To 1 mL of the Compound solution, add 100 pL of 30% H20:2 to achieve a
final concentration of ~3% H20:2. Prepare a control sample with water instead of H20x.

 Incubation: Store both the stressed sample and the control at room temperature (25°C) for
24 hours, protected from light.

» Quenching (Optional): If necessary, the reaction can be quenched by adding a small amount
of sodium bisulfite solution.

e Analysis:
o Inject the control and stressed samples into the HPLC-UV system.
o Monitor the peak area of the parent compound at a suitable wavelength.
o Analyze for the appearance of new peaks, which represent degradation products.

o Data Reporting: Calculate the percent recovery of the parent compound in the stressed
sample relative to the control. Characterize degradant peaks by their retention time and
relative peak area.

Visualizations: Workflows and Logic
Diagram: Kinetic Solubility Workflow

The following diagram illustrates the high-throughput workflow for determining kinetic solubility.
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Caption: Workflow for Kinetic Solubility Screening.
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Diagram: Forced Degradation Study Logic

This diagram outlines the logical progression of a forced degradation study, from stress
application to final analysis.
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Caption: Logic of a Forced Degradation Study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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